Cas no 1172605-58-1 (9H-Fluoren-9-ylmethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate)
![9H-Fluoren-9-ylmethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate structure](https://ja.kuujia.com/scimg/cas/1172605-58-1x500.png)
9H-Fluoren-9-ylmethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate 化学的及び物理的性質
名前と識別子
-
- 13-?azido-?5,?8,?11-?Trioxa-?2-?azatridecanoic acid 9H-?fluoren-?9-?ylmethyl ester
- C23H28N4O5
- AMTGC114
- 9H-Fluoren-9-ylmethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate
- 5,8,11-Trioxa-2-azatridecanoic acid, 13-azido-. 9H-fluoren-9-ylmethyl ester
- (9H-fluoren-9-yl)methyl N-(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamate
- Fmoc-N-amido-PEG3-azide
- CS-0148560
- FmocNH-PEG3-CH2CH2N3
- 1172605-58-1
- SCHEMBL26349163
- DA-29864
- HY-132110
-
- インチ: 1S/C23H28N4O5/c24-27-26-10-12-30-14-16-31-15-13-29-11-9-25-23(28)32-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,25,28)
- InChIKey: DPFYHVJTBNQVPA-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCOCCOCCOCCN=[N+]=[N-])=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 440.20597g/mol
- ひょうめんでんか: 0
- XLogP3: 3.5
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 回転可能化学結合数: 15
- どういたいしつりょう: 440.20597g/mol
- 単一同位体質量: 440.20597g/mol
- 水素結合トポロジー分子極性表面積: 80.4Ų
- 重原子数: 32
- 複雑さ: 579
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
9H-Fluoren-9-ylmethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM339789-250mg |
Fmoc-N-amido-PEG3-azide |
1172605-58-1 | 95%+ | 250mg |
$*** | 2023-04-03 | |
Aaron | AR00HELF-250mg |
FmocNH-PEG3-CH2CH2N3 |
1172605-58-1 | 95% | 250mg |
$214.00 | 2025-02-11 | |
Chemenu | CM339789-500mg |
Fmoc-N-amido-PEG3-azide |
1172605-58-1 | 95%+ | 500mg |
$*** | 2023-04-03 | |
Chemenu | CM339789-1g |
Fmoc-N-amido-PEG3-azide |
1172605-58-1 | 95%+ | 1g |
$*** | 2023-04-03 | |
Aaron | AR00HELF-1g |
FmocNH-PEG3-CH2CH2N3 |
1172605-58-1 | 95% | 1g |
$474.00 | 2025-02-11 | |
Aaron | AR00HELF-500mg |
FmocNH-PEG3-CH2CH2N3 |
1172605-58-1 | 95% | 500mg |
$318.00 | 2025-02-11 |
9H-Fluoren-9-ylmethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate 関連文献
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
9H-Fluoren-9-ylmethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamateに関する追加情報
Recent Advances in the Application of 9H-Fluoren-9-ylmethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate (CAS: 1172605-58-1) in Chemical Biology and Pharmaceutical Research
The compound 9H-Fluoren-9-ylmethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate (CAS: 1172605-58-1) has emerged as a critical reagent in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This molecule, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a polyethylene glycol (PEG) linker terminated with an azide functional group, is widely utilized in peptide synthesis, bioconjugation, and drug delivery systems. Recent studies have highlighted its role in facilitating click chemistry reactions, enabling efficient and site-specific modifications of biomolecules.
One of the most significant advancements in the application of this compound is its use in the development of antibody-drug conjugates (ADCs). Researchers have leveraged the azide functionality of 1172605-58-1 to perform strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are pivotal for the site-specific conjugation of cytotoxic drugs to monoclonal antibodies. This approach has shown improved homogeneity and therapeutic efficacy compared to traditional conjugation methods, addressing a major challenge in ADC development.
In addition to ADCs, 1172605-58-1 has been employed in the synthesis of peptide-based therapeutics. The Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS), while the azide-terminated PEG linker allows for subsequent functionalization. Recent studies have demonstrated the utility of this compound in the synthesis of cyclic peptides, which exhibit enhanced stability and bioavailability. The ability to introduce diverse functional groups via click chemistry has opened new avenues for the design of peptide-based drugs targeting complex diseases such as cancer and infectious diseases.
Another promising application of 1172605-58-1 is in the field of nanotechnology. The compound has been used to functionalize nanoparticles, enabling their targeted delivery to specific tissues or cells. For instance, researchers have conjugated this molecule to gold nanoparticles and subsequently attached targeting ligands via click chemistry, resulting in enhanced cellular uptake and reduced off-target effects. This strategy holds great potential for improving the precision and efficacy of nanomedicines.
Despite its numerous advantages, challenges remain in the large-scale production and purification of 1172605-58-1. Recent efforts have focused on optimizing synthetic routes to improve yield and purity, as well as developing novel analytical methods for quality control. Advances in continuous flow chemistry and green chemistry principles have shown promise in addressing these challenges, paving the way for broader adoption of this compound in industrial applications.
In conclusion, 9H-Fluoren-9-ylmethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate (CAS: 1172605-58-1) continues to play a pivotal role in advancing chemical biology and pharmaceutical research. Its versatility in bioconjugation, peptide synthesis, and nanotechnology underscores its importance as a tool for drug discovery and development. Future research is expected to further explore its potential in emerging areas such as proteomics and personalized medicine, solidifying its position as a cornerstone reagent in the field.
1172605-58-1 (9H-Fluoren-9-ylmethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate) 関連製品
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